tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate

Purity Analytical Chemistry Procurement

tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate is a pharmaceutical intermediate featuring a 4-anilinoquinazoline core. It is characterized by a 5-fluoro substitution on the quinazoline ring and a tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen.

Molecular Formula C22H25FN4O4
Molecular Weight 428.5 g/mol
CAS No. 2248003-87-2
Cat. No. B3117596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate
CAS2248003-87-2
Molecular FormulaC22H25FN4O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=C2C(=CC(=C3)OCCOC)F
InChIInChI=1S/C22H25FN4O4/c1-22(2,3)31-21(28)27-15-7-5-14(6-8-15)26-20-19-17(23)11-16(30-10-9-29-4)12-18(19)24-13-25-20/h5-8,11-13H,9-10H2,1-4H3,(H,27,28)(H,24,25,26)
InChIKeyAILPXCDEDGHWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate (CAS 2248003-87-2) – Key Intermediate for Next-Generation Kinase Inhibitors


tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate is a pharmaceutical intermediate featuring a 4-anilinoquinazoline core. It is characterized by a 5-fluoro substitution on the quinazoline ring and a tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen. The compound is supplied with a purity of ≥99.75% . Its core scaffold is central to the synthesis of AZD3229, a pan-KIT mutant inhibitor developed for gastrointestinal stromal tumors [1].

Why Generic Substitution of tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate Fails in Medicinal Chemistry


While several quinazoline-based intermediates share a similar core, simple substitution is not possible due to critical structural and purity determinants. The Boc protecting group is essential for controlled deprotection and subsequent functionalization , and the 5-fluoro substituent is a key pharmacophore element in the final drug molecule, directly impacting target binding affinity and selectivity [1]. Furthermore, variations in purity levels (e.g., 95% vs. 99.75%) can significantly affect downstream reaction yields and the impurity profile of the final API, making high-purity material a critical requirement for reliable synthesis.

Quantitative Evidence Guide: tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate


Superior Purity: 99.75% vs. Industry Standard 95-98%

This compound is offered at a purity of 99.75% by MedChemExpress , which exceeds the typical 95-98% purity range for generic suppliers of this intermediate . This higher purity is crucial for minimizing side reactions and simplifying purification in multi-step syntheses.

Purity Analytical Chemistry Procurement

Cost Efficiency: 41% Lower Cost than Deprotected Analog

The Boc-protected intermediate (target compound) is priced at €399/g , while its deprotected analog, N1-(5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine, costs €676/g . This 41% cost difference makes the Boc-protected form a more economical building block for large-scale synthesis.

Cost Supply Chain Procurement

Enabled Synthesis of High-Value API: AZD3229 (Pan-KIT Inhibitor)

This intermediate is a direct precursor in the synthesis of AZD3229, a potent pan-KIT mutant inhibitor [1]. AZD3229 exhibits single-digit nM growth inhibition (GI50 = 1-50 nM) against a broad panel of mutant KIT-driven Ba/F3 cell lines, with a 15- to 60-fold greater potency against KIT primary mutations compared to imatinib [2]. The target compound's 5-fluoro and 2-methoxyethoxy substituents are essential for achieving this profile.

Medicinal Chemistry Kinase Inhibitor GIST

Selective Kinase Inhibition Profile: KIT/PDGFRα over KDR

The AZD3229 molecule derived from this intermediate demonstrates significant selectivity over KDR (VEGFR2) to mitigate hypertension risk, a common toxicity of multi-targeted agents. AZD3229 has a >10-fold selectivity window for KIT over KDR in cellular assays [1]. This selectivity is attributed to the 5-fluoroquinazoline core and water-mediated interactions in the ATP-binding site [2].

Kinase Selectivity Safety Hypertension

Application Scenarios for tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate


Synthesis of Pan-KIT Inhibitors for Gastrointestinal Stromal Tumor (GIST) Research

This intermediate is ideally suited for the synthesis of AZD3229 and related analogs targeting mutant KIT kinases. The 5-fluoro and 7-(2-methoxyethoxy) substituents are essential for achieving potent inhibition (GI50 1-50 nM) and selectivity over KDR [1]. Researchers developing next-generation GIST therapies can utilize this building block to generate focused libraries of 4-anilinoquinazoline derivatives.

High-Purity Intermediate for cGMP Manufacturing Campaigns

With a verified purity of 99.75% , this intermediate is suitable for use in late-stage preclinical and early clinical manufacturing under cGMP guidelines. Its high purity minimizes the burden of downstream purification and reduces the risk of impurity-related toxicology findings.

Cost-Effective Building Block for Scale-Up and Process Chemistry

Procurement managers can leverage the 41% cost advantage of this Boc-protected intermediate (€399/g) over its deprotected analog (€676/g) to reduce overall project costs during scale-up. The Boc group also provides a convenient handle for orthogonal protection strategies in multi-step syntheses.

Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

Medicinal chemists can use this intermediate to explore SAR around the quinazoline core. The 5-fluoro substituent is known to contribute to kinase selectivity [2], and the Boc-protected aniline allows for late-stage diversification with various acyl, alkyl, or heteroaryl groups to modulate potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.